Structural Differentiation: 5-Bromo vs. 5-Des-Bromo and 5-Methoxy Analogs
The 5-bromo substituent distinguishes this compound from the 5-des-bromo parent (benzofuran-2-carboxamide) and the 5-methoxy analog (CAS 929428-87-5). In kinase inhibitor design, halogen substitution at the 5-position of benzofuran-2-carboxamides has been shown to enhance binding affinity through halogen-π interactions and improved shape complementarity [1]. However, no head-to-head biochemical or cellular assay data directly comparing 5-bromo-N-(2-morpholinoethyl)benzofuran-2-carboxamide with its 5-H or 5-OCH₃ congeners are publicly available.
| Evidence Dimension | Structural and predicted binding mode differentiation |
|---|---|
| Target Compound Data | 5-Bromo substitution; molecular weight 353.22 |
| Comparator Or Baseline | 5-Des-bromo benzofuran-2-carboxamide (MW 161.16); 5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide (MW 410.47) |
| Quantified Difference | No quantitative activity data available for direct comparison |
| Conditions | In silico docking and literature SAR trends (US 9,409,884) |
Why This Matters
The presence of the bromine atom is a critical structural determinant; procuring a des-bromo or methoxy analog without matched-pair activity data risks selecting a compound with entirely different target engagement.
- [1] US Patent 9,409,884 B2. 5- or 6-substituted benzofuran-2-carboxamide compounds and methods for using them. Issued August 9, 2016. View Source
